REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][C:7](=O)[CH2:8]2.C([O-])(=O)C.[NH4+].C([BH3-])#[N:20].[Na+].Cl>CO.ClCCCl>[NH2:20][CH:7]1[CH2:6][CH2:5][C:4]2[C:9](=[CH:10][CH:11]=[CH:12][C:3]=2[O:2][CH3:1])[CH2:8]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
17.6 g
|
Type
|
reactant
|
Smiles
|
COC1=C2CCC(CC2=CC=C1)=O
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
77 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Type
|
CUSTOM
|
Details
|
stirred for 2 days at laboratory temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in ethyl acetate/water
|
Type
|
CUSTOM
|
Details
|
The aqueous phase is separated off
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
EXTRACTION
|
Details
|
extracted twice with methylene chloride
|
Type
|
CUSTOM
|
Details
|
The extract is dried
|
Type
|
ADDITION
|
Details
|
treated with Fuller's earth/activated charcoal
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in acetone
|
Type
|
CUSTOM
|
Details
|
the hydrochloride is precipitated with ethereal hydrochloric acid
|
Reaction Time |
2 d |
Name
|
|
Type
|
|
Smiles
|
NC1CC2=CC=CC(=C2CC1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][C:7](=O)[CH2:8]2.C([O-])(=O)C.[NH4+].C([BH3-])#[N:20].[Na+].Cl>CO.ClCCCl>[NH2:20][CH:7]1[CH2:6][CH2:5][C:4]2[C:9](=[CH:10][CH:11]=[CH:12][C:3]=2[O:2][CH3:1])[CH2:8]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
17.6 g
|
Type
|
reactant
|
Smiles
|
COC1=C2CCC(CC2=CC=C1)=O
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
77 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Type
|
CUSTOM
|
Details
|
stirred for 2 days at laboratory temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in ethyl acetate/water
|
Type
|
CUSTOM
|
Details
|
The aqueous phase is separated off
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
EXTRACTION
|
Details
|
extracted twice with methylene chloride
|
Type
|
CUSTOM
|
Details
|
The extract is dried
|
Type
|
ADDITION
|
Details
|
treated with Fuller's earth/activated charcoal
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in acetone
|
Type
|
CUSTOM
|
Details
|
the hydrochloride is precipitated with ethereal hydrochloric acid
|
Reaction Time |
2 d |
Name
|
|
Type
|
|
Smiles
|
NC1CC2=CC=CC(=C2CC1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |